molecular formula C14H20BrNO B1375748 6-bromo-N-[(4-methylphenyl)methyl]hexanamide CAS No. 1407521-90-7

6-bromo-N-[(4-methylphenyl)methyl]hexanamide

Cat. No. B1375748
M. Wt: 298.22 g/mol
InChI Key: DHJZREVFLSEFSL-UHFFFAOYSA-N
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Description

6-bromo-N-[(4-methylphenyl)methyl]hexanamide is a chemical compound with the CAS Number: 1407521-90-7 . It has a molecular weight of 298.22 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 6-bromo-N-(4-methylbenzyl)hexanamide . The InChI code for this compound is 1S/C14H20BrNO/c1-12-6-8-13(9-7-12)11-16-14(17)5-3-2-4-10-15/h6-9H,2-5,10-11H2,1H3,(H,16,17) .


Physical And Chemical Properties Analysis

The compound has a melting point range of 84 - 86 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization in Polymer Research

6-bromo-N-[(4-methylphenyl)methyl]hexanamide has been utilized in the synthesis and characterization of novel monomers and polymers. For instance, Percec et al. (1994) described the synthesis of monomers like 6-bromo-1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)hexane, which are significant in the development of hyperbranched polymers with applications in thermotropic dendrimers (Percec, Chu, & Kawasumi, 1994).

Novel Catalysts and Reagents in Organic Synthesis

The compound has also been part of the synthesis of novel reagents and catalysts in organic chemistry. Khazaei et al. (2014) synthesized a novel N-bromo sulfonamide reagent with broad applications in catalyzing pseudo five-component condensation reactions, showcasing the versatility of brominated compounds in synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

X-ray Diffraction and Spectroscopic Studies

In addition to its use in synthesis, 6-bromo-N-[(4-methylphenyl)methyl]hexanamide has been a subject in X-ray diffraction and spectroscopic studies. Alaşalvar et al. (2016) conducted detailed investigations into the molecular and crystal structure of similar bromo-methyl compounds, providing insights into their stereochemistry and potential applications in the design of complex nitrogen-containing heterocycles (Alaşalvar et al., 2016).

Application in Drug Synthesis and Biological Studies

The synthesis of drug intermediates and investigation of biological activities have also been significant applications. For example, the synthesis of novel 2-azabicyclo hexanols, which can be crucial intermediates in pharmaceutical chemistry, has been reported using brominated compounds (Krow et al., 2001). Additionally, Dong et al. (2022) explored the antioxidant and anticancer activities of bromophenol derivatives, indicating the potential biomedical applications of such brominated compounds (Dong et al., 2022).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

properties

IUPAC Name

6-bromo-N-[(4-methylphenyl)methyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-12-6-8-13(9-7-12)11-16-14(17)5-3-2-4-10-15/h6-9H,2-5,10-11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJZREVFLSEFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-[(4-methylphenyl)methyl]hexanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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